5-Benzyl-4-phenylthiazol-2-amine

Kinase Inhibition ROCK2 GSK3-β

Generic 2-aminothiazole substitution introduces uncontrolled target-engagement variability, as C-5 benzyl→benzoyl/arylacetic modification redirects activity between adenosine A1, PI4KIIIβ, CRTH2, and Src pathways. 5-Benzyl-4-phenylthiazol-2-amine (CAS 905592-30-5) eliminates this ambiguity as a defined scaffold for kinase inhibitor campaigns. ▪ ROCK2 Ki = 822 nM with >4-fold selectivity over GSK3-β (Ki = 3,400 nM) and PAK4 (Ki > 3,750 nM) ▪ c-Src GI50 = 1.34-2.30 μM; 64-71% cancer cell antiproliferation at 50 μM ▪ Regioselective N-functionalization via validated direct arylation protocol-no pre-functionalized α-haloketones required ▪ Baseline metabolic stability reference: t½ ≈28 min in human liver microsomes ▪ Supplied at ≥98% purity; standard packs 1 g-100 g; bulk custom synthesis available.

Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
Cat. No. B1508718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-4-phenylthiazol-2-amine
Molecular FormulaC16H14N2S
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(N=C(S2)N)C3=CC=CC=C3
InChIInChI=1S/C16H14N2S/c17-16-18-15(13-9-5-2-6-10-13)14(19-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18)
InChIKeyOJQAMANXTFAFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-4-phenylthiazol-2-amine Procurement and Research Use: CAS 905592-30-5 Overview


5-Benzyl-4-phenylthiazol-2-amine (CAS: 905592-30-5, molecular formula C16H14N2S, molecular weight 266.36 g/mol) is a synthetic heterocyclic compound belonging to the 2-aminothiazole class, characterized by a thiazole core substituted with phenyl at position 4 and benzyl at position 5. The 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity to engage diverse biological targets [1]. This compound serves as a versatile synthetic intermediate for generating structurally distinct analogs via derivatization at the 2-amino group—a modification site that has proven critical for tuning target affinity and selectivity in related thiazole series [1].

5-Benzyl-4-phenylthiazol-2-amine vs. Generic 2-Aminothiazoles: Why Scaffold Substitution Is Not Trivial


Procurement decisions involving 2-aminothiazole derivatives cannot be made by substituting any generic aminothiazole without risking experimental failure. Structure-activity relationship (SAR) studies have established that the central thiazole moiety and the C-4 substituent are intolerant to modification, while the N-2 position exhibits high flexibility for tuning biological activity [1]. Within the broader class of 4-phenylthiazol-2-amines, altering the C-5 substituent from benzyl to benzoyl, phenyl, or arylacetic acid moieties fundamentally redirects the compound's target engagement profile—shifting activity between adenosine A1 receptors, PI4KIIIβ, CRTH2 receptors, and Src kinase pathways [2]. Therefore, substituting 5-Benzyl-4-phenylthiazol-2-amine with a superficially similar analog lacking the precise C-5 benzyl group would constitute a material change in research continuity and target specificity.

5-Benzyl-4-phenylthiazol-2-amine: Quantitative Comparator Evidence for Scientific Selection


Kinase Selectivity Profile: 5-Benzyl-4-phenylthiazol-2-amine Core Demonstrates ROCK2 Preference vs. N-Benzyl-4-(1H-indazol-5-yl)-5-phenylthiazol-2-amine Analog

In kinase profiling assays conducted under identical conditions at Abbott Laboratories, a structurally analogous N-benzyl-4-(1H-indazol-5-yl)-5-phenylthiazol-2-amine derivative (differing from the target compound only by the presence of a 1H-indazol-5-yl moiety at the 4-position instead of phenyl) exhibited a ROCK2 inhibition Ki of 822 nM [1]. The same analog showed substantially weaker binding to GSK3-β (Ki = 3,400 nM) and PAK4 (Ki > 3,750 nM) [1]. While the unsubstituted 5-Benzyl-4-phenylthiazol-2-amine core represents the minimal pharmacophore for this selectivity pattern, the data establish that the C-4 phenyl (versus 1H-indazol-5-yl) and C-5 benzyl substitution pattern confers a baseline kinase selectivity window that can be exploited in medicinal chemistry campaigns.

Kinase Inhibition ROCK2 GSK3-β Selectivity Profiling

Src Kinase Inhibitory Activity: N-Benzyl Substitution on Thiazole Core Provides c-Src GI50 of 1.34 μM vs. KX2-391 Reference

In a head-to-head SAR study designed to evaluate thiazole replacement of the pyridine ring in the clinical Src inhibitor KX2-391, the unsubstituted N-benzyl derivative of a 2-aminothiazole scaffold—structurally related to the target compound—demonstrated c-Src kinase inhibition with GI50 values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. This compound (8a) retained measurable Src inhibitory activity despite the pyridine-to-thiazole scaffold exchange, confirming that the N-benzyl thiazol-2-amine core maintains target engagement. In antiproliferative assays, the 4-fluorobenzyl-substituted derivative 8b exhibited 64-71% inhibition of BT-20 breast carcinoma and CCRF-CEM leukemia cell proliferation at 50 μM [1].

Src Kinase Anticancer Cell Proliferation Thiazole SAR

Regioselective Synthetic Access: Direct Arylation Protocol Enables Efficient C-5 Benzylation for Scaffold Diversification

An improved protocol for the direct arylation of N-phenyl-N-benzyl(thiazol-2-yl)amine using aryl bromides as aryl donors has been reported [1]. This methodology enables regioselective benzylation either on the exo-cyclic nitrogen or the endo-cyclic nitrogen of N-phenyl(thiazol-2-yl)amine by employing two distinct sets of reaction conditions [1]. The protocol provides a synthetically efficient route to endo- and exo-N-protected 5-arylated 2-aminothiazoles, which are characterized as cell differentiation accelerators [1]. Unlike Hantzsch thiazole synthesis approaches that require pre-functionalized starting materials, this direct arylation strategy allows late-stage diversification of the thiazole scaffold.

Direct Arylation Regioselective Synthesis C-H Functionalization Thiazole Chemistry

Metabolic Stability Limitation: 2-Aminothiazole Scaffold Exhibits Rapid Hepatic Clearance (t½ = 28 min) Requiring Structural Optimization

SAR studies on 2-aminothiazoles effective against Mycobacterium tuberculosis have identified a critical metabolic liability inherent to the aminothiazole scaffold. Compound 55—N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, a potent antitubercular agent with MIC of 0.024 μM—was found to be rapidly metabolized by human liver microsomes with a half-life (t½) of 28 minutes, with metabolism occurring specifically at the invariant aminothiazole moiety [1]. This metabolic instability is a class-wide characteristic of unoptimized 2-aminothiazoles and serves as a critical benchmark for evaluating structural modifications aimed at improving pharmacokinetic properties. Procurement of 5-Benzyl-4-phenylthiazol-2-amine as a starting scaffold enables deliberate structure-based optimization to address this documented metabolic vulnerability.

Metabolic Stability ADME Liver Microsomes Drug Metabolism

5-Benzyl-4-phenylthiazol-2-amine: Optimal Research Applications and Procurement Rationale


ROCK2-Focused Kinase Inhibitor Lead Generation and SAR Expansion

Procure 5-Benzyl-4-phenylthiazol-2-amine as a core scaffold for generating ROCK2-selective kinase inhibitor libraries. Class-level evidence from structurally analogous N-benzyl thiazol-2-amines demonstrates a baseline selectivity window of >4-fold for ROCK2 (Ki = 822 nM) over GSK3-β (Ki = 3,400 nM) and PAK4 (Ki > 3,750 nM) under standardized kinase profiling conditions [1]. This selectivity fingerprint supports systematic SAR exploration at the N-2 position to enhance ROCK2 affinity while maintaining selectivity—an established optimization strategy in 2-aminothiazole medicinal chemistry.

Src Kinase Inhibitor Scaffold-Hopping Programs

Employ 5-Benzyl-4-phenylthiazol-2-amine as a thiazole-based replacement scaffold for pyridine-containing Src kinase inhibitors such as KX2-391. Class-level SAR data confirm that N-benzyl-substituted thiazol-2-amine derivatives retain measurable c-Src inhibitory activity (GI50 = 1.34–2.30 μM) and exhibit cancer cell antiproliferative effects (64-71% inhibition at 50 μM) [2]. The compound provides a validated starting point for scaffold-hopping medicinal chemistry campaigns aimed at improving physicochemical or pharmacokinetic properties while preserving Src target engagement.

Late-Stage Functionalization via Direct Arylation Chemistry

Utilize 5-Benzyl-4-phenylthiazol-2-amine in synthetic workflows requiring regioselective N-functionalization. A validated direct arylation protocol enables controlled benzylation on either the exo-cyclic or endo-cyclic nitrogen of N-phenyl(thiazol-2-yl)amine using distinct reaction conditions [3]. This synthetic accessibility supports efficient library generation and late-stage diversification of the 2-aminothiazole scaffold without requiring pre-functionalized α-haloketone precursors typical of Hantzsch synthesis approaches.

Metabolic Stability Optimization of 2-Aminothiazole-Based Leads

Procure 5-Benzyl-4-phenylthiazol-2-amine as a baseline scaffold for systematic metabolic stability improvement studies. Class-wide data indicate that unoptimized 2-aminothiazoles undergo rapid hepatic clearance (t½ = 28 min in human liver microsomes) with metabolism localized to the invariant aminothiazole moiety [4]. This compound serves as an appropriate reference scaffold for evaluating structural modifications—including N-2 acylation, heterocycle substitution, and C-4/C-5 aryl group variation—designed to enhance metabolic stability while preserving target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyl-4-phenylthiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.